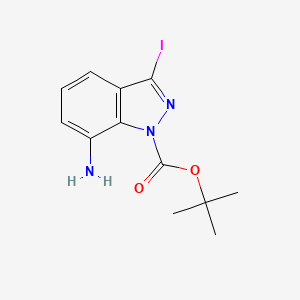

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate

Descripción

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-59-3) is a heterocyclic compound featuring an indazole core substituted with an iodine atom at position 3, an amino group at position 7, and a tert-butyl carbamate protecting group at the 1-position. The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the 7-amino group offers sites for further functionalization, such as acylation or alkylation. Its structural complexity necessitates careful comparison with analogs to elucidate reactivity, stability, and application-specific advantages.

Propiedades

IUPAC Name |

tert-butyl 7-amino-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-7(10(13)15-16)5-4-6-8(9)14/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFJUMWTDHWBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Iodination of Indazole Core

- The iodination is commonly performed on a suitably substituted indazole intermediate.

- Typical reagents include iodine sources such as iodine monochloride or N-iodosuccinimide (NIS).

- The reaction is usually carried out in solvents like acetonitrile or DMF under mild conditions to selectively iodinate the 3-position without affecting other sensitive groups.

Introduction of the tert-Butyl Carbamate Group

- The tert-butyl ester at the 1-position is introduced by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP).

- This reaction is typically conducted in acetonitrile at room temperature under nitrogen atmosphere.

- The reaction time is around 10 hours, followed by work-up involving solvent removal, extraction, and purification by silica gel chromatography.

Amination at the 7-Position

- The amino group at the 7-position can be introduced either by direct amination of a suitable precursor or by selective deprotection of a protected amino group.

- The presence of the iodine atom at the 3-position allows for further functionalization via cross-coupling reactions, facilitating the introduction of amino substituents or other groups if required.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination at 3-position | N-iodosuccinimide (NIS), base | Acetonitrile | Room temperature | ~85-90 | Selective iodination, mild conditions |

| tert-Butyl carbamate formation | (Boc)2O, triethylamine, DMAP (5 mol%) | Acetonitrile | Room temperature | 90-92 | 10 hours stirring under N2 atmosphere |

| Amination at 7-position | Appropriate amination reagent or deprotection | DMF or THF | Variable | Variable | May involve protecting group strategies |

| Purification | Silica gel chromatography, recrystallization | - | - | - | Ensures high purity compound |

Advanced Synthetic Techniques

- Cross-Coupling Reactions: The iodine at the 3-position serves as a versatile handle for Suzuki-Miyaura or Sonogashira coupling reactions to introduce aryl or alkynyl groups, respectively, which can be used to further modify the molecule or introduce the amino functionality indirectly.

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate coupling reactions involving indazole derivatives, improving yields and reducing reaction times.

- Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors and automated systems are used to enhance reaction control, safety, and reproducibility.

Purification and Characterization

- After synthesis, the compound is purified by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane mixtures.

- Final purification may involve recrystallization from suitable solvents.

- Characterization is typically performed by NMR spectroscopy, mass spectrometry, and chromatographic purity analysis (HPLC or LC-MS).

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1. Iodination | NIS or ICl, base | Acetonitrile, DMF | RT, 1-3 hours | 85-90 | Selective for 3-position |

| 2. Boc Protection (tert-butyl ester) | (Boc)2O, Et3N, DMAP (5 mol%) | Acetonitrile | RT, 10 hours | 90-92 | Under nitrogen atmosphere |

| 3. Amination at 7-position | Amination reagent or deprotection agent | DMF, THF | Variable | Variable | Position-specific amination |

| 4. Cross-coupling (optional) | Pd catalyst, boronic acids or alkynes | Ethanol, toluene | 80-120 °C, 0.5-12 hours | 65-98 | For further functionalization |

| 5. Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | - | Ensures high purity |

Research Findings and Optimization Notes

- The use of triethylamine and DMAP as base and catalyst respectively in the Boc protection step is critical for high yield and selectivity.

- Maintaining an inert atmosphere (nitrogen or argon) during sensitive steps prevents oxidation and side reactions, improving product stability and purity.

- The iodine substituent is a valuable synthetic handle for subsequent derivatization, allowing modular synthesis of related compounds.

- Microwave-assisted coupling reactions can significantly reduce reaction times and improve yields, beneficial for rapid synthesis.

- Industrial synthesis may incorporate continuous flow technology to scale up production efficiently while maintaining product quality.

Análisis De Reacciones Químicas

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Reduction Reactions: The compound can be reduced to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Aplicaciones Científicas De Investigación

The biological activities of tert-butyl 7-amino-3-iodo-1H-indazole-1-carboxylate have been primarily investigated in the context of cancer therapeutics. Key findings include:

-

Anticancer Properties :

- Research indicates that derivatives of indazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation and induce apoptosis in breast cancer cell lines (e.g., 4T1) by promoting the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors like Bcl-2 .

- A specific derivative, identified as 2f , showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM against multiple cancer cell lines, indicating a promising lead for further development .

-

Mechanisms of Action :

- The mechanism of action is believed to involve disruption of mitochondrial membrane potential and increased levels of reactive oxygen species (ROS), leading to apoptosis through the mitochondrial pathway . Additionally, the compound may act as a multi-target inhibitor rather than a specific kinase inhibitor, which broadens its therapeutic potential .

Case Studies

Several studies have documented the effectiveness of indazole derivatives in preclinical models:

Mecanismo De Acción

The mechanism of action of tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and amino group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Similarity and Key Analogs

The table below highlights structurally related indazole derivatives and their similarity scores relative to the target compound, as derived from cheminformatics analyses :

| Compound Name (CAS) | Substituents | Similarity Score | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate (290368-00-2) | 3-I, 1-Boc | 0.94 | ~318.12 | Lacks 7-amino; simpler substitution pattern |

| tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (639084-05-2) | 3-I, 7-OMe, 1-Boc | 0.91 | ~347.19 | Methoxy at 7; electron-donating group |

| tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (1337880-58-6) | 6-OH, 1-Boc | 0.85 | ~250.27 | Hydroxy at 6; positional isomer |

| tert-Butyl 5-amino-1H-indazole-1-carboxylate (129488-10-4) | 5-NH2, 1-Boc | 0.79 | ~249.29 | Amino at 5; regioisomeric differences |

| tert-Butyl 6-amino-1H-indazole-1-carboxylate (219503-81-8) | 6-NH2, 1-Boc | 0.79 | ~249.29 | Amino at 6; distinct reactivity profile |

Detailed Analysis of Key Differences

tert-Butyl 3-iodo-1H-indazole-1-carboxylate (290368-00-2)

- Structural Difference: Absence of the 7-amino group.

- However, the 3-iodo group retains utility in cross-coupling reactions. Applications: Primarily used as a precursor for metal-catalyzed substitutions .

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (639084-05-2)

- Structural Difference: Methoxy (-OMe) at position 7 instead of amino (-NH2).

- Impact: Electronic Effects: Methoxy is electron-donating, which may stabilize the indazole ring but reduce electrophilic reactivity at position 7. Stability: Enhanced resistance to oxidation compared to the amino-substituted analog. Applications: Suitable for reactions requiring electron-rich aromatic systems, such as nitrations or Friedel-Crafts alkylations .

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (1337880-58-6)

- Structural Difference : Hydroxy (-OH) at position 5.

- Impact: Hydrogen Bonding: The hydroxy group increases hydrogen-bonding capacity, improving aqueous solubility but complicating organic-phase reactions. Positional Isomerism: Substitution at position 6 alters steric and electronic interactions in downstream reactions compared to position 7. Applications: Potential use in metal-chelation or as a phenol-based coupling partner .

Amino-Substituted Regioisomers (5- and 6-Positions)

- Key Differences: tert-Butyl 5-amino-1H-indazole-1-carboxylate (129488-10-4): Amino at position 5 may direct electrophilic substitution to adjacent positions (e.g., 4 or 6), differing from the target compound’s 7-amino orientation.

- Applications : These isomers are valuable for studying structure-activity relationships (SAR) in drug discovery .

Actividad Biológica

tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate is a compound belonging to the indazole class, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H13N3O2I

- Molecular Weight: 319.15 g/mol

- IUPAC Name: this compound

- CAS Number: 1337882-56-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. The indazole scaffold is known for its ability to modulate signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : Indazole derivatives often inhibit specific kinases involved in cancer progression, such as Bcr-Abl and CDK2, leading to reduced cell proliferation.

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that indazole derivatives may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4T1 (Breast Cancer) | 5.0 | Induces apoptosis via Bax and caspase activation |

| HCT116 (Colon Cancer) | 8.3 | Inhibits cell proliferation through kinase inhibition |

| HL60 (Leukemia) | 1.3 | Selective inhibition of Bcr-Abl kinase |

*Data derived from comparative studies on indazole derivatives .

In Vivo Studies

In vivo assessments using murine models have demonstrated the anti-tumor efficacy of this compound:

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Body Weight Change (%) |

|---|---|---|---|

| Control | - | - | - |

| Experimental Group | 12.5 | 45% | -2% |

| Experimental Group | 25 | 70% | -5% |

*Results indicate significant tumor volume reduction without substantial weight loss, suggesting a favorable therapeutic index .

Case Study 1: Anti-Cancer Activity

A study published in RSC Advances explored the effects of an indazole derivative similar to this compound on breast cancer cells. The results indicated that treatment led to a dose-dependent increase in apoptosis markers after 24 hours of exposure, underscoring the compound's potential as an anti-cancer agent .

Case Study 2: Inflammation Modulation

Another investigation highlighted the compound's role in modulating inflammatory responses in vitro. The results showed a decrease in TNF-alpha production upon treatment with this compound, suggesting its potential utility in treating inflammatory diseases .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indazole ring substitution patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine’s distinct isotopic signature aids identification).

- X-ray crystallography : Resolves conformational details, particularly the tert-butyl group’s orientation .

How does the tert-butyl group’s conformational flexibility impact the compound’s reactivity in nucleophilic substitutions?

Advanced

The tert-butyl group’s axial/equatorial preference in solution (studied via low-temperature NMR and DFT calculations) influences steric accessibility. In axial conformers, the Boc group may shield the indazole ring, reducing electrophilic attack at C-3. Explicit solvent modeling (e.g., with DCM or THF) is essential to predict solvent-dependent conformational equilibria, as dielectric effects stabilize specific conformers .

What are the stability considerations for long-term storage of this compound?

Basic

Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Avoid exposure to moisture (hydrolyzes Boc group) and strong acids/bases. Decomposition is indicated by discoloration (yellowing) or precipitate formation. Regular TLC or HPLC monitoring is advised .

How can conflicting data on coupling reaction yields be systematically analyzed?

Advanced

Apply factorial experimental design to isolate variables:

- Factors : Catalyst loading, solvent polarity, temperature.

- Response surface methodology (RSM) : Identifies optimal conditions.

- Failure analysis : Use LC-MS to detect side products (e.g., dehalogenation or Boc cleavage). Contradictions often arise from trace moisture or oxygen, necessitating rigorous inert-atmosphere protocols .

What purification methods are effective for isolating this compound?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc, 3:1 to 1:2).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Prep-HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .

Why is the 3-iodo substituent preferred over bromo or chloro analogs in metal-mediated reactions?

Advanced

Iodine’s lower electronegativity and weaker C–I bond facilitate oxidative addition to Pd(0) catalysts, increasing reaction rates. However, steric hindrance from the tert-butyl group may offset this advantage. Comparative studies with bromo analogs show iodine’s superior leaving-group ability in SNAr reactions, but lower thermal stability .

What methods are recommended for Boc deprotection without degrading the indazole core?

Basic

Use 20% TFA in DCM (2–4 hr at RT) or HCl/dioxane (4 M, 1 hr). Quench with aqueous NaHCO₃ and extract with DCM. Monitor by TLC (disappearance of Boc’s tert-butyl signal). Avoid prolonged exposure to strong acids to prevent ring oxidation .

How do solvent effects influence the kinetics of Boc deprotection?

Advanced

Deprotonation rates vary with solvent polarity:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, accelerating acid-catalyzed cleavage.

- Protic solvents (MeOH, H₂O) : Hydrogen bonding slows reaction kinetics.

Kinetic studies (UV-Vis or in situ IR) reveal pseudo-first-order behavior. Explicit solvent DFT models correlate dielectric constants with activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.